molecular formula C17H14FN5O3S B2879720 2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021135-48-7

2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2879720
CAS No.: 1021135-48-7
M. Wt: 387.39
InChI Key: MOFOHVOAEKGEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a benzamide core linked to a 5-methylisoxazole moiety via a thioether-containing chain, and is further functionalized with a fluorine atom and a pyridazine ring. Its structural complexity, particularly the presence of multiple nitrogen-containing heterocycles (pyridazine and isoxazole), makes it a valuable scaffold for developing novel pharmacological tools . The incorporation of a pyridazine ring is a common feature in compounds studied for their potential to interact with various enzymatic targets, including protein kinases . Researchers can utilize this compound as a key intermediate or a core structure for the design and synthesis of new small-molecule libraries. Its well-defined structure allows for exploration in structure-activity relationship (SAR) studies, particularly in optimizing binding affinity and selectivity for specific biological targets. Potential research applications include, but are not limited to, the development of inhibitors for enzymes involved in signal transduction pathways, and the investigation of new therapies for conditions such as bacterial infections, where heterocyclic compounds have shown promise . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3S/c1-10-8-14(23-26-10)19-15(24)9-27-16-7-6-13(21-22-16)20-17(25)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFOHVOAEKGEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzamide moiety, a pyridazine ring, and an isoxazole group, which are associated with various biological activities. This article discusses the biological activity of this compound, focusing on its potential as a kinase inhibitor, antimicrobial agent, and its implications in cancer therapy.

Molecular Structure and Characteristics

The molecular formula of this compound is C17H14FN5O3S, with a molecular weight of approximately 387.39 g/mol. The presence of fluorine, nitrogen heterocycles, and sulfur in its structure suggests diverse reactivity and biological interactions.

1. Kinase Inhibition Potential

The benzamide group in the compound is a recognized pharmacophore for kinase inhibitors. Kinases play critical roles in cell signaling pathways related to cell growth and proliferation. Preliminary studies suggest that this compound may exhibit inhibitory activity against specific kinases involved in cancer progression and inflammatory diseases. Further research is required to elucidate its selectivity and potency against particular kinase targets.

2. Antimicrobial Properties

The structural components of this compound, particularly the pyridazinyl and isoxazolyl moieties, are often found in bioactive compounds with antimicrobial properties. Investigations into the antibacterial, antifungal, and antiviral activities of similar compounds suggest that this compound could possess significant antimicrobial effects. The exploration of its efficacy against various pathogens could lead to the development of new antimicrobial agents.

3. Cancer Therapeutics

Given the structural similarities to other known anticancer agents, this compound may serve as a lead compound for cancer treatment. Research on related compounds has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and modulation of cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Kinase InhibitionPotential inhibition of specific kinases
AntimicrobialPossible antibacterial/antifungal effects
Cancer TherapyInduction of apoptosis in cancer cells

Comparison with Similar Compounds

The compound shares structural motifs with several analogs documented in pharmaceutical and synthetic chemistry literature. Key comparisons include:

Key Observations :

  • Core Heterocycle: The pyridazine core in the target compound differs from pyrimidinone (e.g., 2d, 2e) or pyridine (e.g., Compound 20) scaffolds. Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrimidinones, which are more common in nucleotide analogs .
  • Substituent Effects : The 2-fluoro group on the benzamide moiety likely improves metabolic stability compared to nitro or methoxy groups in analogs like 2d and 2e. Fluorine’s electronegativity may also influence π-stacking interactions in biological targets .
  • Thioether Linker : The thioethyl linkage is conserved across many analogs (e.g., Compounds 20, 45), suggesting its role in maintaining conformational flexibility and solubility. However, the 5-methylisoxazole substituent in the target compound may confer selectivity toward specific kinases or viral proteases, as seen in related isoxazole derivatives .
Physicochemical Properties
  • Melting Points: Pyrimidinone analogs (2d, 2e) exhibit high melting points (>210°C), likely due to strong intermolecular hydrogen bonding.
  • Synthetic Yield: Yields for pyrimidinone derivatives (~80–84%) suggest efficient synthetic routes. The target compound’s synthesis may require optimization due to the pyridazine ring’s lower nucleophilicity compared to pyrimidinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.